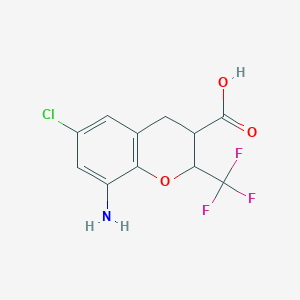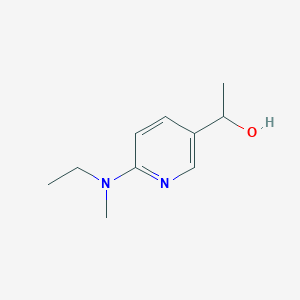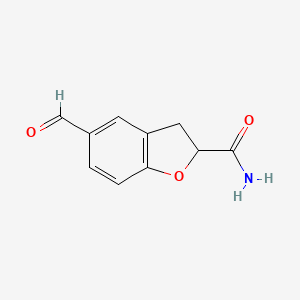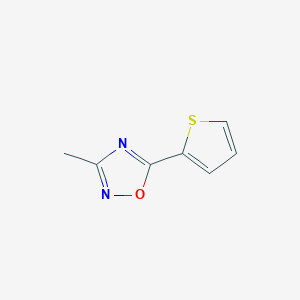![molecular formula C10H13N3O2S B13224140 N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the (2-methoxyethyl)amine Group: This can be achieved through nucleophilic substitution reactions where the amine group is introduced to the oxadiazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield corresponding amines or alcohols.
Scientific Research Applications
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: Its unique structural features make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The thiophene ring can enhance the compound’s binding affinity and specificity. The methoxyethyl group can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxyethyl)({[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl})amine
- (2-methoxyethyl)({[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine
- (2-methoxyethyl)({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine
Uniqueness
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H13N3O2S/c1-14-5-4-11-7-9-12-13-10(15-9)8-3-2-6-16-8/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
XLNRSGGKHIRGIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=NN=C(O1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


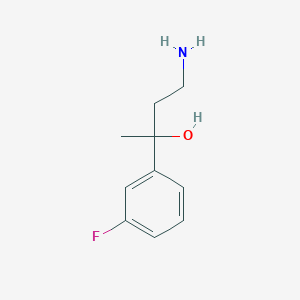
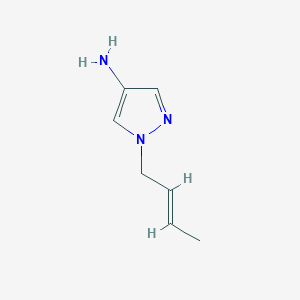
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
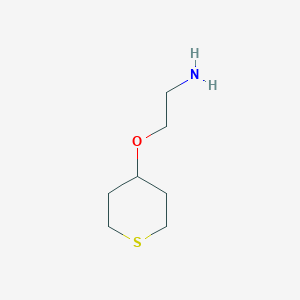
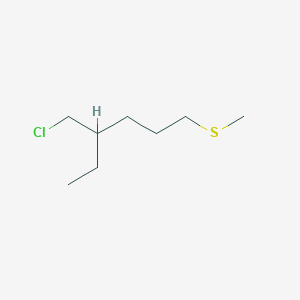

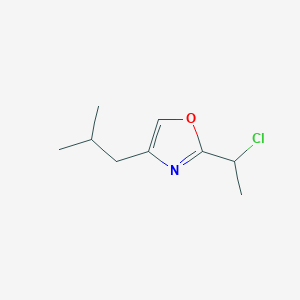
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
